3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride
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Overview
Description
3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride: is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a dimethylamino group and a methyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride typically involves the sulfonation of 4-methylbenzenesulfonyl chloride followed by the introduction of the dimethylamino group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group. The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, particularly involving the dimethylamino group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation Products: Oxidized derivatives of the dimethylamino group.
Hydrolysis Products: 3-(Dimethylamino)-4-methylbenzenesulfonic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used in the synthesis of various pharmaceuticals and fine chemicals.
Reagent in Chemical Reactions: Employed in the preparation of sulfonamides and other sulfonyl-containing compounds.
Biology and Medicine:
Pharmaceuticals: Utilized in the synthesis of drug molecules, particularly those containing sulfonamide functional groups.
Biochemical Research: Used as a reagent in the modification of biomolecules.
Industry:
Chemical Manufacturing: Applied in the production of dyes, pigments, and other specialty chemicals.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate linkages. These reactions are often facilitated by the presence of the dimethylamino group, which can act as an electron-donating group, enhancing the reactivity of the sulfonyl chloride.
Comparison with Similar Compounds
4-Methylbenzenesulfonyl chloride: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.
3-(Dimethylamino)benzenesulfonyl chloride: Lacks the methyl group, which can influence the compound’s reactivity and solubility.
4-Dimethylaminobenzenesulfonyl chloride: The position of the dimethylamino group can affect the compound’s reactivity and the types of reactions it undergoes.
Uniqueness: 3-(Dimethylamino)-4-methylbenzene-1-sulfonyl chloride hydrochloride is unique due to the presence of both the dimethylamino and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Properties
IUPAC Name |
3-(dimethylamino)-4-methylbenzenesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c1-7-4-5-8(14(10,12)13)6-9(7)11(2)3;/h4-6H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJRWOULAPNWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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